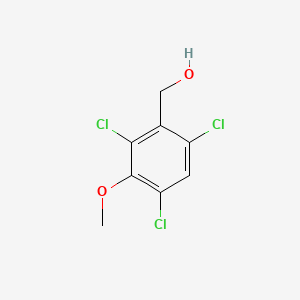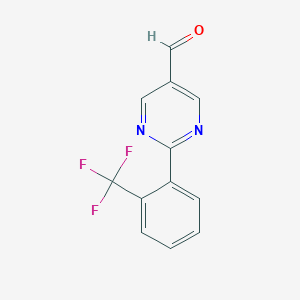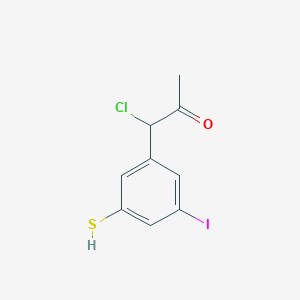
1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and sulfur atoms attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by thiolation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen and sulfur atoms allows the compound to form strong bonds with these targets, leading to significant biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-iodo-5-mercaptophenyl)propan-2-one can be compared with other similar compounds such as:
- 1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one
- 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one These compounds share similar structural features but differ in the position of the iodine and sulfur atoms on the phenyl ring. The unique arrangement of these atoms in this compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H8ClIOS |
|---|---|
Poids moléculaire |
326.58 g/mol |
Nom IUPAC |
1-chloro-1-(3-iodo-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIOS/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,1H3 |
Clé InChI |
RMSXVJHEEWJZIV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC(=C1)I)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
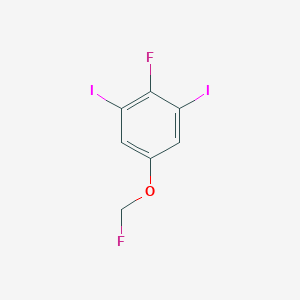
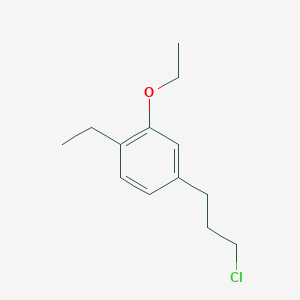
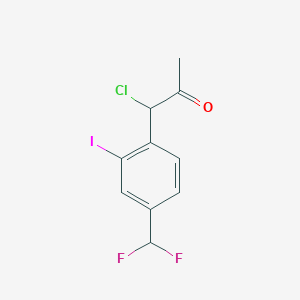
![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)
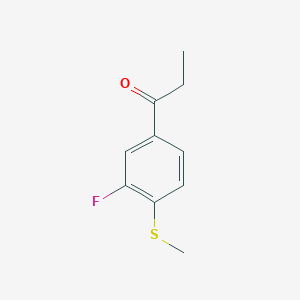
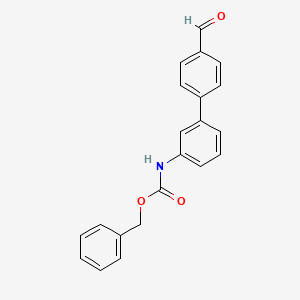
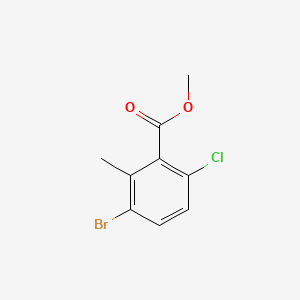
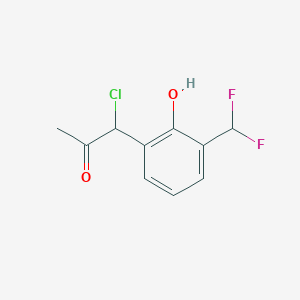
![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)

